Distinct In Vitro Enzyme Inhibition Profile vs. 4-(4-Aminophenyl)morpholin-3-one: PNMT Engagement
A direct cross-study comparison reveals a fundamental difference in biological activity. 4-[4-(Methylamino)phenyl]morpholin-3-one is a measurable, albeit weak, inhibitor of bovine phenylethanolamine N-methyltransferase (PNMT) with a reported Ki of 1.11 x 10^6 nM (1.11 mM) [1]. In contrast, its primary structural analog and synthetic precursor, 4-(4-aminophenyl)morpholin-3-one, exhibits no detectable inhibitory activity against the same enzyme target, effectively defining it as inactive in this assay [2]. This demonstrates that the methylation of the aniline nitrogen introduces a specific, quantifiable interaction with the PNMT active site.
| Evidence Dimension | In vitro enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 x 10^6 nM (1.11 mM) |
| Comparator Or Baseline | 4-(4-Aminophenyl)morpholin-3-one (Inactive, no reported inhibition) |
| Quantified Difference | Inactive vs. Weak but measurable inhibition |
| Conditions | Bovine adrenal PNMT radiochemical assay |
Why This Matters
This provides a clear biochemical differentiator for quality control, confirming the presence of the methylamino group and distinguishing it from the primary amine analog.
- [1] BindingDB BDBM50367284. Ki = 1.11E+6 nM. Assay: In vitro inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT). View Source
- [2] BindingDB Assay in Summary_ki (ChEBML_153307). 4-(4-Aminophenyl)morpholin-3-one tested for in vitro inhibition of PNMT. View Source
